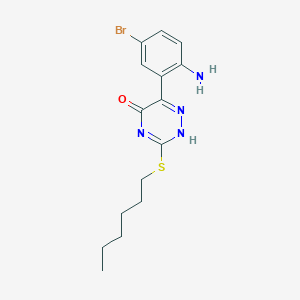![molecular formula C21H17N3O5S B307698 2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307698.png)
2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress. This compound has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol has been shown to have various biochemical and physiological effects. This compound has been found to reduce inflammation and oxidative stress in cells. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been found to have neuroprotective effects and to improve cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol in lab experiments include its potential therapeutic applications and its ability to modulate various signaling pathways in cells. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol. One direction is to further investigate its potential therapeutic applications, including its use as a therapeutic agent for cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail to better understand how it modulates various signaling pathways in cells. Additionally, further studies are needed to determine the optimal dosage and toxicity of this compound.
Métodos De Síntesis
The synthesis of 2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol has been achieved using different methods. One of the most common methods involves the reaction between 2-hydroxy-3-methoxy-4-nitrophenol and 2-thienylacetic acid in the presence of a catalyst. Another method involves the reaction between 2-hydroxy-3-methoxy-4-nitrophenol and 2-thienylacetonitrile in the presence of a base. The synthesis of this compound has been optimized to improve yield and purity.
Aplicaciones Científicas De Investigación
2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol has been studied for its potential applications in various fields of science. This compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has also been studied for its potential use as a probe for imaging studies.
Propiedades
Nombre del producto |
2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol |
|---|---|
Fórmula molecular |
C21H17N3O5S |
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
2-methoxy-3-nitro-4-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol |
InChI |
InChI=1S/C21H17N3O5S/c1-28-20-16(25)9-8-13(19(20)24(26)27)21-23-15(12-5-2-3-6-17(12)29-21)11-14(22-23)18-7-4-10-30-18/h2-10,15,21,25H,11H2,1H3 |
Clave InChI |
UHSZQIAOIGVZGC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2)O |
SMILES canónico |
COC1=C(C=CC(=C1[N+](=O)[O-])C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Butyryl-6-(3-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307618.png)
![[6-(1,3-benzodioxol-5-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307619.png)
![3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6-spiro-1'-cyclopentane](/img/structure/B307621.png)
![[6-(2-ethoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307622.png)
![6-[4-(Allyloxy)phenyl]-7-butyryl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307623.png)
![[3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307624.png)
![7-Butyryl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307625.png)
![2-[(E)-2-(3-fluorophenyl)vinyl]quinolin-8-yl acetate](/img/structure/B307626.png)
![4-[3-(Methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B307633.png)
![{4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid](/img/structure/B307634.png)
![{2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid](/img/structure/B307635.png)

![4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid](/img/structure/B307637.png)
![2-[2-[(Z)-[2-(3-chloro-2-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B307638.png)